4-Bromo-6-chloroquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-6-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
TYBYZFYVFWQJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
4-Bromo-6-chloroquinoline-3-carboxylic acid has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of quinoline carboxylic acids exhibit inhibitory effects on both replicating and non-replicating strains of the bacterium, suggesting a mechanism involving DNA gyrase inhibition . -
Cancer Treatment :
This compound serves as an important intermediate in the synthesis of various anticancer agents. It has been linked to the development of drugs targeting cancer pathways, including those involved in angiogenesis and inflammation . For instance, substituted quinolines derived from this compound have shown promise in treating conditions such as diabetic retinopathy and age-related macular degeneration by inhibiting vascular endothelial growth factor (VEGF) pathways . -
Enzyme Inhibition :
The compound's ability to interact with specific enzymes makes it a candidate for further exploration in enzyme inhibition studies. Its structural features allow it to bind effectively to active sites, potentially blocking substrate access and altering enzymatic activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The methods often include halogenation and carboxylation processes that yield high purity products suitable for further biological testing.
Synthesis Overview
-
Starting Materials :
- 4-bromaniline
- Ethyl propiolate
- Phosphorus trichloride
-
Reaction Steps :
- Reacting ethyl propiolate with 4-bromaniline to form an intermediate.
- Cyclization reactions leading to the formation of the quinoline core.
- Final carboxylation step to introduce the carboxylic acid group.
Case Studies and Research Findings
Several studies have documented the efficacy of derivatives based on this compound:
- A study published in Nature highlighted the effectiveness of arylated quinoline carboxylic acids against Mycobacterium tuberculosis, showing that modifications at specific positions on the quinoline ring significantly influenced antibacterial activity .
- In another investigation, compounds derived from this structure were evaluated for their anti-inflammatory properties, demonstrating a reduction in pro-inflammatory cytokines in vitro, which supports their potential therapeutic use .
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Key Findings from Comparative Analysis:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in 1378254-67-1 significantly lowers pKa (3.23) compared to chloro or methyl substituents, enhancing acidity .
- Positional Isomerism : Moving the carboxylic acid from C3 (target compound) to C6 (219763-87-8) changes hydrogen-bonding capacity and reactivity patterns .
Biological Relevance: Dihydroquinoline derivatives (e.g., 70458-86-5) with oxo and alkyl groups are associated with antibiotic activity due to structural mimicry of bacterial enzyme substrates .
Structural Analogues :
- Pyridine-based analogs (e.g., 929000-66-8) exhibit reduced aromaticity and molecular weight, impacting solubility and binding affinity in medicinal applications .
Notes on Data Limitations
- Predicted Properties : Boiling points and pKa values for compounds like 1378254-67-1 are computational predictions and require experimental validation .
- Synthesis Gaps: Evidence lacks direct synthetic routes or yield data for the target compound, necessitating extrapolation from related quinoline syntheses.
- Biological Data : Most compounds lack explicit bioactivity profiles; applications are inferred from structural parallels .
Biological Activity
4-Bromo-6-chloroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms at specific positions on the quinoline ring enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
The compound has also been explored for its potential as an antimalarial agent . Quinolines are known to target the intra-erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria. A study reported that derivatives of quinoline carboxylic acids showed promising results in inhibiting the growth of drug-resistant strains of P. falciparum .
Anticancer Potential
In addition to its antimicrobial and antimalarial properties, there is emerging evidence that this compound may possess anticancer activity . Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial type II topoisomerase, which is essential for DNA replication in bacteria.
- Targeting Cytochrome bc1 Complex : In antimalarial applications, quinolines may interfere with mitochondrial processes in the parasite .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity, highlighting its potential utility in treating resistant infections .
- Antimalarial Screening : In a screening for new antimalarial agents, derivatives similar to this compound were found to be effective against chloroquine-sensitive and multi-drug-resistant strains of P. falciparum, indicating a promising avenue for further development .
Q & A
Q. What are the recommended synthetic routes for 4-bromo-6-chloroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalizing the quinoline core. A common approach is halogenation (bromination/chlorination) at specific positions, followed by carboxylation. For example:
Start with a quinoline precursor (e.g., 4-chloroquinoline) and introduce bromine at position 6 via electrophilic substitution under controlled temperature (0–5°C) using Br₂/FeBr₃ .
Carboxylation at position 3 can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with CO₂ .
Optimization Tips:
- Monitor reaction progress with TLC or LC-MS.
- Adjust solvent polarity (e.g., THF vs. DMF) to improve yields.
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling if intermediates require functionalization .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Combine multiple analytical techniques:
NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.5–9.0 ppm) and absence of impurities.
- ¹³C NMR : Confirm carboxylate carbon (δ ~165–170 ppm) and halogenated carbons (δ ~110–130 ppm) .
Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₀H₆BrClNO₂: ~294.0 g/mol) .
HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How does the bromine and chlorine substitution pattern influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The positions of Br (C6) and Cl (C4) affect regioselectivity:
- Bromine at C6 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to Cl at C4. Use Pd(OAc)₂ with SPhos ligand to couple with boronic acids (e.g., aryl/heteroaryl) .
- Chlorine at C4 can act as a directing group for further functionalization (e.g., C–H activation). For example, use CuI/1,10-phenanthroline to introduce alkynes at C2 .
Experimental Design: - Compare coupling efficiency using Br vs. Cl as leaving groups.
- Track regioselectivity via X-ray crystallography or NOESY NMR .
Q. What strategies resolve contradictory data in solubility and stability studies of this compound?
Methodological Answer: Contradictory solubility reports often arise from:
Solvent Polarity : Test solubility in DMSO (high), MeOH (moderate), and hexane (low).
pH-Dependent Stability : Conduct stability assays at pH 2–10 (simulating biological conditions). Use HPLC to monitor degradation products .
Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .
Data Reconciliation:
- Replicate experiments under standardized conditions.
- Use DSC (Differential Scanning Calorimetry) to study thermal behavior .
Q. How can computational chemistry predict the biological activity of derivatives of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The carboxylate group often binds to catalytic lysine residues .
DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for rational derivative design .
ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity. Halogens may improve membrane permeability but increase metabolic stability risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
